molecular formula C12H18O B011307 (2-Pentylphenyl)methanol CAS No. 110683-66-4

(2-Pentylphenyl)methanol

Cat. No.: B011307
CAS No.: 110683-66-4
M. Wt: 178.27 g/mol
InChI Key: QEFLAMNANSNAKU-UHFFFAOYSA-N
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Description

(2-Pentylphenyl)methanol is a substituted benzyl alcohol derivative featuring a pentyl group at the ortho position of the phenyl ring and a hydroxymethyl (-CH$_2$OH) group. This compound is synthesized via a reaction pathway involving kugelrohr distillation, yielding 82% as a white to yellow oil . The pentyl chain enhances lipophilicity, influencing solubility and interaction with hydrophobic environments.

Properties

CAS No.

110683-66-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(2-pentylphenyl)methanol

InChI

InChI=1S/C12H18O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-9,13H,2-4,7,10H2,1H3

InChI Key

QEFLAMNANSNAKU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CC=C1CO

Canonical SMILES

CCCCCC1=CC=CC=C1CO

Synonyms

Benzenemethanol, 2-pentyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among substituted phenylmethanols arise from the nature and position of substituents on the aromatic ring. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2-Pentylphenyl)methanol C${12}$H${18}$O 178.26 Pentyl (C$5$H${11}$) at ortho position, hydroxymethyl group
2-Phenethylbenzyl alcohol C${15}$H${16}$O 212.29 Phenethyl (-CH$2$CH$2$C$6$H$5$) substituent at ortho position
(2-Chlorophenyl)(diphenylphosphoryl)-methanol C${19}$H${16}$ClO$_2$P 374.76 Chlorophenyl and diphenylphosphoryl groups, enhancing electronic diversity
(2-Methoxyphenyl)(phenyl)methanol C${14}$H${14}$O$_2$ 214.26 Methoxy (-OCH$_3$) at ortho position, diarylmethanol structure
(4-Butylphenyl)methanol C${11}$H${16}$O 164.24 Shorter butyl (C$4$H$9$) chain at para position
(2-(Phenylethynyl)phenyl)methanol C${15}$H${12}$O 208.26 Rigid phenylethynyl (-C≡CC$6$H$5$) substituent

Physicochemical Properties

  • Lipophilicity: Longer alkyl chains (e.g., pentyl in this compound) increase hydrophobicity compared to shorter chains (e.g., butyl in (4-Butylphenyl)methanol), impacting solubility in polar solvents .
  • Boiling/Melting Points: Bulky substituents like phenylethynyl (in (2-(Phenylethynyl)phenyl)methanol) introduce rigidity, likely elevating melting points .
  • Acidity: Electron-withdrawing groups (e.g., Cl in (2-Chlorophenyl)(diphenylphosphoryl)-methanol) enhance hydroxyl group acidity, increasing reactivity in deprotonation or nucleophilic reactions .

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